Tris(trimethylsilyl)germanium hydride
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Overview
Description
Tris(trimethylsilyl)germanium hydride is an organogermanium compound with the chemical formula [(CH3)3Si]3GeH. It is a colorless liquid that is primarily used as a reducing agent in various chemical reactions. The compound is known for its unique properties, including its ability to act as a source of germanium in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(trimethylsilyl)germanium hydride can be synthesized through the reaction of germanium tetrachloride with tris(trimethylsilyl)silane in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tris(trimethylsilyl)germanium hydride undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in the reduction of organic compounds.
Substitution Reactions: It can participate in substitution reactions where the germanium-hydrogen bond is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions and at controlled temperatures to optimize yield .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include organogermanium compounds with various functional groups attached to the germanium atom .
Scientific Research Applications
Tris(trimethylsilyl)germanium hydride has a wide range of scientific research applications, including:
Chemistry: It is used as a reducing agent in organic synthesis and as a precursor for the preparation of other organogermanium compounds.
Biology: Research is ongoing into its potential biological activities and its use in the synthesis of biologically active molecules.
Medicine: It is being investigated for its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which tris(trimethylsilyl)germanium hydride exerts its effects involves the transfer of the germanium-hydrogen bond to other molecules. This transfer can result in the reduction of organic compounds or the formation of new organogermanium compounds. The molecular targets and pathways involved in these reactions are the germanium atom and the functional groups attached to it .
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Similar in structure but contains silicon instead of germanium.
Tris(trimethylsilyl)phosphine: Contains phosphorus instead of germanium.
Tris(trimethylsilyl)amine: Contains nitrogen instead of germanium.
Uniqueness
Tris(trimethylsilyl)germanium hydride is unique due to its germanium content, which imparts distinct chemical properties compared to its silicon, phosphorus, and nitrogen analogs.
Properties
CAS No. |
104164-54-7 |
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Molecular Formula |
C9H28GeSi3 |
Molecular Weight |
293.20 g/mol |
InChI |
InChI=1S/3C3H9Si.GeH/c3*1-4(2)3;/h3*1-3H3;1H |
InChI Key |
RDOPNHZRQOAMTI-UHFFFAOYSA-N |
SMILES |
C[Si](C)C.C[Si](C)C.C[Si](C)C.[Ge] |
Canonical SMILES |
C[Si](C)C.C[Si](C)C.C[Si](C)C.[GeH] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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